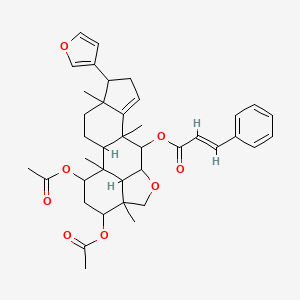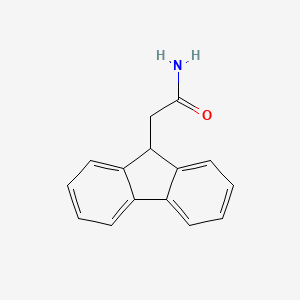
2-(9H-Fluoren-9-yl)ethanimidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Fluoren-9-yl)ethanimidic acid is a chemical compound characterized by the presence of a fluorenyl group attached to an ethanimidic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-yl)ethanimidic acid typically involves the reaction of fluorenone with thiosemicarbazide in the presence of a catalytic amount of glacial acetic acid in 1,4-dioxane . This reaction forms the intermediate 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which can then be further reacted with α-halocarbonyl compounds to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as solvent choice and temperature, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-Fluoren-9-yl)ethanimidic acid can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The imidic acid moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, amines, and substituted fluorenyl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(9H-Fluoren-9-yl)ethanimidic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mecanismo De Acción
The mechanism by which 2-(9H-Fluoren-9-yl)ethanimidic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorenyl group can interact with different molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide: An intermediate in the synthesis of 2-(9H-Fluoren-9-yl)ethanimidic acid.
Fluorenone: A common oxidation product of fluorenyl compounds.
Fluorenylmethoxycarbonyl (Fmoc) derivatives: Used in peptide synthesis and share structural similarities with this compound.
Uniqueness
This compound is unique due to its specific combination of a fluorenyl group and an imidic acid moiety. This structure imparts distinct chemical properties, making it valuable for various synthetic and research applications .
Propiedades
Número CAS |
14683-96-6 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-yl)acetamide |
InChI |
InChI=1S/C15H13NO/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17) |
Clave InChI |
IARFDRTTYGOFIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




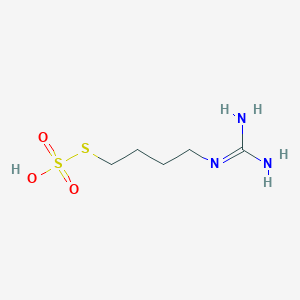
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
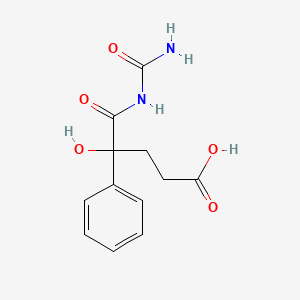
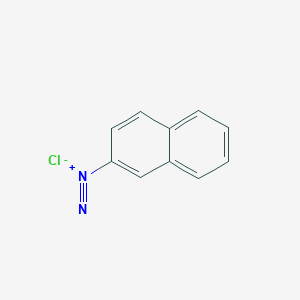
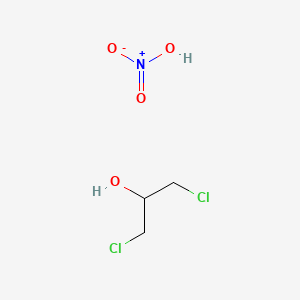

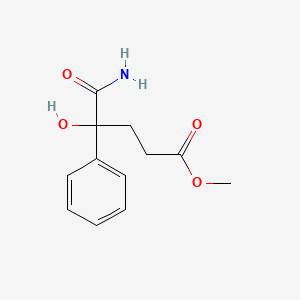



![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
